molecular formula C11H12F3NO3 B14860927 2-Amino-3,3,3-trifluoro-2-(4-methoxybenzyl)propanoic acid

2-Amino-3,3,3-trifluoro-2-(4-methoxybenzyl)propanoic acid

Cat. No.: B14860927
M. Wt: 263.21 g/mol
InChI Key: WLCQGPGHNJOXJC-UHFFFAOYSA-N
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Description

2-Amino-3,3,3-trifluoro-2-(4-methoxybenzyl)propanoic acid is a fluorinated amino acid derivative. The presence of trifluoromethyl and methoxybenzyl groups in its structure makes it a compound of interest in various fields of research, including medicinal chemistry and organic synthesis. The trifluoromethyl group is known for its ability to enhance the metabolic stability and lipophilicity of compounds, which can be beneficial in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3,3,3-trifluoro-2-(4-methoxybenzyl)propanoic acid typically involves the introduction of the trifluoromethyl group and the methoxybenzyl group onto a suitable amino acid precursor. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base. The methoxybenzyl group can be introduced through a nucleophilic substitution reaction using 4-methoxybenzyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,3,3-trifluoro-2-(4-methoxybenzyl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The trifluoromethyl group can be reduced to a difluoromethyl or monofluoromethyl group under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the trifluoromethyl group can yield difluoromethyl or monofluoromethyl derivatives.

Scientific Research Applications

2-Amino-3,3,3-trifluoro-2-(4-methoxybenzyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Industry: The compound can be used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3,3,3-trifluoro-2-(4-methoxybenzyl)propanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the binding affinity of the compound to its target proteins by increasing lipophilicity and metabolic stability. The methoxybenzyl group can also contribute to the binding interactions through hydrophobic and aromatic interactions. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3,3,3-trifluoro-2-methyl-propanoic acid: Similar in structure but lacks the methoxybenzyl group.

    2-Amino-3,3,3-trifluoro-2-(4-trifluoromethylbenzyl)propanoic acid: Contains a trifluoromethylbenzyl group instead of a methoxybenzyl group.

Uniqueness

2-Amino-3,3,3-trifluoro-2-(4-methoxybenzyl)propanoic acid is unique due to the presence of both the trifluoromethyl and methoxybenzyl groups. This combination can provide enhanced metabolic stability, lipophilicity, and specific binding interactions, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C11H12F3NO3

Molecular Weight

263.21 g/mol

IUPAC Name

2-amino-3,3,3-trifluoro-2-[(4-methoxyphenyl)methyl]propanoic acid

InChI

InChI=1S/C11H12F3NO3/c1-18-8-4-2-7(3-5-8)6-10(15,9(16)17)11(12,13)14/h2-5H,6,15H2,1H3,(H,16,17)

InChI Key

WLCQGPGHNJOXJC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(C(=O)O)(C(F)(F)F)N

Origin of Product

United States

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